(2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Descripción general

Descripción

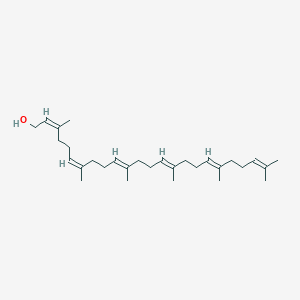

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol, also known as this compound, is a naturally occurring compound with the molecular formula C30H50O and a molecular weight of 426.72 g/mol . This compound is characterized by its multiple conjugated double bonds and a hydroxyl group, making it a significant molecule in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol typically involves the use of farnesyl pyrophosphate as a starting material. The process includes a series of condensation reactions facilitated by specific enzymes or catalysts to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation processes to produce the compound in large quantities. This method is preferred due to its efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions: (2Z,6Z,10E,14E,18E)-Farnesylfarnesol undergoes various chemical reactions, including:

Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), solvents like dichloromethane or acetonitrile.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Farnesylfarnesol exhibits a range of pharmacological properties that make it a candidate for therapeutic use:

- Antitumor Activity : Farnesylfarnesol has been shown to induce apoptosis in various cancer cell lines. Studies indicate that it is particularly effective against leukemia cells, with IC50 values ranging from 25 to 250 μM. The compound activates caspases involved in the apoptotic pathway, leading to cell cycle arrest and apoptosis in malignant cells while sparing normal cells .

- Chemopreventive Effects : Research indicates that farnesylfarnesol may inhibit the initiation phase of hepatocarcinogenesis in rat models. It reduces the incidence of preneoplastic lesions and demonstrates antigenotoxic effects against carcinogens such as benzo(a)pyrene, suggesting its potential as a chemopreventive agent .

- Neovascularization and Inflammation : Farnesylfarnesol has been patented for its anti-inflammatory effects and its ability to prevent diseases associated with neovascularization. This is attributed to its apoptotic properties and potential to modulate immune responses .

Immunological Applications

The compound's immunomodulatory effects have been explored in the context of allergic responses:

- Allergy Modulation : In studies involving asthmatic mice, farnesylfarnesol supplementation improved serum lipid profiles and altered antibody responses. It increased the OVA-specific IgG2a/IgE ratios while decreasing total IgE levels, indicating a potential role in managing allergic conditions .

Case Studies

Several studies highlight the efficacy of farnesylfarnesol across different applications:

- Cancer Research : A study demonstrated that farnesylfarnesol significantly inhibited tumor growth in a hepatocarcinogenesis model. The compound was more effective than other isoprenoids like geraniol in reducing tumor incidence and size .

- Muscle Regeneration : Recent research indicated that farnesylfarnesol improved muscle capacity and strength in aged mice, showcasing its potential in age-related muscle degeneration therapies .

Summary Table of Applications

Actividad Biológica

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a sesquiterpenoid compound known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Farnesylfarnesol is a derivative of farnesol, characterized by its unique polyene structure. Its molecular formula is C30H50O, and it features multiple double bonds that contribute to its reactivity and biological activity.

1. Antimicrobial Properties

Farnesylfarnesol has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its ability to enhance the production of farnesol in Candida albicans, leading to increased antifungal efficacy when combined with azole antifungals like fluconazole and ketoconazole. The enhanced farnesol production was noted to be up to 45-fold compared to untreated controls (Table 1) .

| Antibiotic (concentration [μM]) | Farnesol produced (mg/g [dry wt]) | Fold increase |

|---|---|---|

| None | 0.120-0.133 | - |

| Zaragozic acid (0.5) | 1.0 | 8 |

| Fluconazole (1) | 1.24 | 10 |

| Clotrimazole (1) | 5.44 | 45 |

| Ketoconazole (1) | 5.43 | 45 |

| Miconazole (0.5) | 5.31 | 44 |

2. Neuroprotective Effects

Recent studies have shown that farnesylfarnesol plays a role in neuroprotection by promoting the farnesylation of PARIS (Parkin Interacting Substrate), which is crucial for mitochondrial function and cellular energy metabolism. In neuroblastoma cell lines, treatment with farnesylfarnesol upregulated the expression of PGC-1α and its downstream targets, enhancing mitochondrial biogenesis and protecting against neurodegeneration .

3. Antidiabetic Activity

Farnesylfarnesol exhibits potential antidiabetic properties by modulating glucose metabolism and insulin sensitivity. Research indicates that it may influence pathways related to glucose uptake in muscle cells, suggesting a role in managing metabolic disorders .

The biological activities of farnesylfarnesol can be attributed to several mechanisms:

- Modulation of Cell Signaling Pathways: Farnesylfarnesol influences various signaling pathways involved in inflammation and apoptosis, contributing to its protective effects in neuronal cells.

- Enhancement of Antifungal Activity: By increasing the levels of farnesol in fungi, it enhances the efficacy of existing antifungal treatments.

- Regulation of Gene Expression: Farnesylfarnesol affects the expression of genes involved in mitochondrial function and energy metabolism.

Case Study: Antifungal Efficacy

A clinical study evaluated the antifungal activity of farnesylfarnesol in patients with recurrent Candida infections. The results indicated a significant reduction in infection rates when combined with standard antifungal therapies, supporting its use as an adjunct treatment .

Case Study: Neuroprotection in Animal Models

In an experimental model using mice fed a diet enriched with farnesylfarnesol, researchers observed enhanced cognitive function and reduced markers of neurodegeneration compared to control groups. This suggests potential applications in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21-,30-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXILURRBPAWICG-UQUNVEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.